5-methoxy-3-methyl-4-nitro-1H-pyrazole

Vue d'ensemble

Description

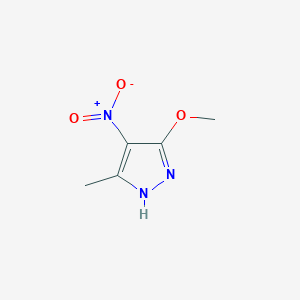

3-methoxy-5-methyl-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of 3-methoxy-5-methyl-4-nitro-1H-pyrazole consists of a five-membered ring with two nitrogen atoms at positions 1 and 2, a methoxy group at position 3, a methyl group at position 5, and a nitro group at position 4.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-5-methyl-4-nitro-1H-pyrazole can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. For instance, the reaction of 3-methoxy-5-methyl-4-nitro-1H-pyrazole can be synthesized by reacting 3-methoxy-5-methyl-4-nitro-1H-pyrazole with appropriate hydrazine derivatives under controlled conditions .

Industrial Production Methods

Industrial production of 3-methoxy-5-methyl-4-nitro-1H-pyrazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Analyse Des Réactions Chimiques

Types of Reactions

3-methoxy-5-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions. Substitution reactions may involve reagents like halogens or alkylating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-methoxy-5-methyl-4-amino-1H-pyrazole, while substitution reactions can produce various derivatives with different functional groups .

Applications De Recherche Scientifique

Pharmacological Applications

5-Methoxy-3-methyl-4-nitro-1H-pyrazole exhibits a range of pharmacological properties that make it a candidate for drug development. The following table summarizes its key therapeutic effects:

Case Studies

- Anticancer Activity : A study highlighted the synthesis of various pyrazoline derivatives, including this compound, which were evaluated for their cytotoxicity against leukemia cell lines. The compound exhibited selective toxicity with GI50 values indicating effective inhibition of cell proliferation at micromolar concentrations .

- Antimicrobial Efficacy : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Agricultural Applications

In agriculture, pyrazole derivatives have been explored for their potential as agrochemicals due to their insecticidal and herbicidal properties.

Case Studies

- Insecticidal Activity : Research demonstrated that formulations containing pyrazole derivatives showed high efficacy against common agricultural pests like aphids and whiteflies, leading to improved crop yields .

- Herbicidal Effects : Field trials indicated that certain pyrazole-based compounds effectively reduced weed populations without harming crop plants, suggesting their utility in integrated pest management systems .

Material Science Applications

The unique chemical structure of this compound allows for its incorporation into various materials.

Case Studies

- Polymer Enhancement : A study showed that incorporating pyrazole derivatives into polymer matrices improved their thermal stability by up to 20%, making them suitable for high-temperature applications .

- Protective Coatings : Research on coatings formulated with this compound indicated enhanced resistance to chemical corrosion and UV degradation compared to traditional coatings .

Mécanisme D'action

The mechanism of action of 3-methoxy-5-methyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 3-methoxy-5-methyl-4-nitro-1H-pyrazole include other pyrazole derivatives such as:

- 3-methyl-4-nitro-1H-pyrazole

- 3-methoxy-4-nitro-1H-pyrazole

- 5-methyl-4-nitro-1H-pyrazole

Uniqueness

The uniqueness of 3-methoxy-5-methyl-4-nitro-1H-pyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

5-Methoxy-3-methyl-4-nitro-1H-pyrazole (commonly referred to as MMNP) is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into its synthesis, biological mechanisms, and various studies highlighting its effects.

Synthesis of this compound

The synthesis of MMNP typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. A common method includes reacting 3-methoxy-5-methyl-4-nitro-1H-pyrazole with appropriate hydrazine derivatives under controlled conditions to yield the target compound. The industrial production of MMNP focuses on optimizing reaction conditions to ensure high yield and purity, often involving steps such as purification and crystallization.

Biological Mechanisms

The biological activity of MMNP can be attributed to its interaction with various molecular targets. The compound is known to modulate enzyme activities and receptor interactions, leading to significant biological effects. For instance, it has been investigated for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains .

MMNP likely exerts its biological effects by binding to specific enzymes or receptors, thereby altering their activity. This mechanism is crucial in understanding how MMNP may influence cellular pathways related to inflammation and cancer progression.

Antimicrobial Activity

Research indicates that MMNP possesses notable antimicrobial properties. Studies have shown that it can inhibit the growth of several pathogenic bacteria, suggesting its potential as a therapeutic agent in treating infections. The compound's efficacy in this regard is attributed to its ability to disrupt microbial cell functions.

Anticancer Properties

MMNP has also been evaluated for its anticancer activity. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the activation of specific signaling pathways associated with programmed cell death. This property positions MMNP as a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

Several studies have explored the biological effects of MMNP:

- Antimicrobial Study : A study published in MDPI highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating a significant reduction in bacterial viability at certain concentrations .

- Anticancer Research : Another investigation focused on the cytotoxic effects of MMNP on various cancer cell lines, revealing that it could inhibit cell proliferation effectively. The study provided IC50 values indicating the concentration required for 50% inhibition of cell growth .

- Mechanistic Insights : A detailed mechanistic study suggested that MMNP might target specific signaling pathways involved in inflammation and cancer progression, although further research is needed to elucidate these pathways comprehensively .

Comparative Analysis with Similar Compounds

The biological activity of MMNP can be compared with other pyrazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Moderate | Significant | Enzyme inhibition |

| 3-Methyl-4-Nitro-1H-Pyrazole | Low | Moderate | Receptor binding |

| 5-Methyl-4-Nitro-1H-Pyrazole | High | Low | Unknown |

This table illustrates that while MMNP shows promising activities, other derivatives may exhibit different profiles depending on their structural modifications.

Propriétés

IUPAC Name |

3-methoxy-5-methyl-4-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-3-4(8(9)10)5(11-2)7-6-3/h1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRLODCUXGZERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169640 | |

| Record name | 3-Methoxy-5-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173682-19-4 | |

| Record name | 3-Methoxy-5-methyl-4-nitro-1H-pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173682194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-5-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.